molecular formula C7H5N3O7 B1664004 2,4,6-Trinitro-m-cresol CAS No. 602-99-3

2,4,6-Trinitro-m-cresol

Cat. No.: B1664004
CAS No.: 602-99-3
M. Wt: 243.13 g/mol
InChI Key: YYGJRRYSYLLCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trinitrometacresol appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently.

Properties

CAS No.

602-99-3

Molecular Formula

C7H5N3O7

Molecular Weight

243.13 g/mol

IUPAC Name

3-methyl-2,4,6-trinitrophenol

InChI

InChI=1S/C7H5N3O7/c1-3-4(8(12)13)2-5(9(14)15)7(11)6(3)10(16)17/h2,11H,1H3

InChI Key

YYGJRRYSYLLCQH-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Appearance

Solid powder

boiling_point

Explodes at 150 °C

Color/Form

Yellow crystals
Yellow needles

density

1.75 g/cu cm

melting_point

109.5 °C
106 °C

602-99-3

physical_description

Trinitrometacresol appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently.

Pictograms

Explosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

0.01 M
In water, 2200 mg/L at 25 °C
In water, 339.4 mg/L at 25 °C (est)
Readily soluble in alcohol, ether and acetone

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,4,6-Trinitro-m-cresol;  NSC 3182;  NSC-3182;  NSC3182

vapor_pressure

1.3X10-6 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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